Cas no 1248623-54-2 (2-(Benzyloxy)pyrimidin-5-amine)

2-(Benzyloxy)pyrimidin-5-amine is a pyrimidine derivative featuring a benzyloxy substituent at the 2-position and an amine group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it valuable for constructing heterocyclic frameworks. The benzyloxy group enhances solubility in organic solvents, facilitating downstream reactions, while the amine moiety provides a reactive site for coupling or derivatization. This compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available to ensure consistency in research and industrial applications.
2-(Benzyloxy)pyrimidin-5-amine structure
1248623-54-2 structure
Product Name:2-(Benzyloxy)pyrimidin-5-amine
CAS No:1248623-54-2
MF:C11H11N3O
MW:201.224541902542
CID:5746733
PubChem ID:61146299
Update Time:2025-05-19

2-(Benzyloxy)pyrimidin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(benzyloxy)pyrimidin-5-amine
    • 1248623-54-2
    • EN300-1294894
    • SCHEMBL17010218
    • 5-Pyrimidinamine, 2-(phenylmethoxy)-
    • 2-(Benzyloxy)pyrimidin-5-amine
    • Inchi: 1S/C11H11N3O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8,12H2
    • InChI Key: CLKVXPZVGQBEBY-UHFFFAOYSA-N
    • SMILES: O(C1N=CC(=CN=1)N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 201.090211983g/mol
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 61Ų

2-(Benzyloxy)pyrimidin-5-amine Pricemore >>

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Additional information on 2-(Benzyloxy)pyrimidin-5-amine

Research Brief on 2-(Benzyloxy)pyrimidin-5-amine (CAS: 1248623-54-2): Recent Advances and Applications in Chemical Biology and Drug Discovery

2-(Benzyloxy)pyrimidin-5-amine (CAS: 1248623-54-2) is a pyrimidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and nucleic acid interactions. Recent studies have explored its potential in drug discovery, with a focus on its role as a building block for small-molecule inhibitors and its unique physicochemical properties that enable selective binding to biological targets.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-(Benzyloxy)pyrimidin-5-amine as a precursor in the development of novel kinase inhibitors. The research team demonstrated that modifications at the benzyloxy and amine positions could significantly enhance selectivity for specific kinase isoforms, reducing off-target effects. The study also reported improved pharmacokinetic profiles for derivatives of this compound, suggesting its potential for further optimization in drug candidates.

In the field of chemical biology, 2-(Benzyloxy)pyrimidin-5-amine has been utilized as a versatile scaffold for probing protein-ligand interactions. A recent ACS Chemical Biology publication (2024) described its incorporation into activity-based probes for studying ATP-binding pockets in various enzymes. The compound's ability to form hydrogen bonds with key residues while maintaining sufficient hydrophobicity for membrane permeability makes it particularly valuable for such applications.

From a synthetic chemistry perspective, advances in the preparation of 2-(Benzyloxy)pyrimidin-5-amine have been reported, with several groups developing more efficient and scalable routes. A 2024 Organic Process Research & Development paper detailed a continuous flow synthesis approach that improved yield (85%) and purity (>99%) while reducing reaction time from 12 hours to just 30 minutes. These process improvements are critical for enabling larger-scale production of this important intermediate.

The safety profile and toxicological characteristics of 2-(Benzyloxy)pyrimidin-5-amine have also been investigated in recent preclinical studies. While generally showing good tolerability in cellular assays, some structure-activity relationship studies have identified specific substitutions that may lead to improved safety margins. These findings are particularly relevant as the compound moves further along the drug discovery pipeline.

Looking forward, the unique properties of 2-(Benzyloxy)pyrimidin-5-amine position it as a promising candidate for various therapeutic applications. Current research directions include its potential in targeted cancer therapies, antiviral drug development, and as a modulator of protein-protein interactions. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important focus in chemical biology and medicinal chemistry research in the coming years.

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